Home > Products > Screening Compounds P21325 > G Protein Antagonist
G Protein Antagonist - 143675-79-0

G Protein Antagonist

Catalog Number: EVT-242722
CAS Number: 143675-79-0
Molecular Formula: C57H64N12O9S
Molecular Weight: 1093.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

G protein antagonists are a class of molecules that inhibit the activity of heterotrimeric G proteins. These proteins are essential components of signal transduction pathways initiated by G protein-coupled receptors (GPCRs) located on the cell surface. GPCRs are a large family of receptors that respond to a wide range of extracellular signals, including hormones, neurotransmitters, and light [, ]. Upon activation by a ligand, GPCRs catalyze the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G protein. This exchange triggers the dissociation of the Gα subunit from the Gβγ dimer, allowing both components to interact with downstream effectors and propagate the signal [, , ].

G protein antagonists interfere with different steps in this activation process. Some antagonists compete with agonists for binding to the receptor, thereby preventing receptor activation. Others directly bind to G proteins, preventing nucleotide exchange or effector interaction. By inhibiting specific G protein subtypes, researchers can dissect the roles of different G protein-mediated signaling pathways in various cellular processes [, , , ].

Synthesis Analysis

The synthesis of G protein antagonists varies depending on the specific molecule. Some, like suramin, are complex organic molecules requiring multi-step synthetic processes [, ]. Analogs of suramin, such as NF449, NF503, NF007, NF018, NF023, and NF037, have been synthesized using modifications of the original suramin synthesis [, ]. Others, such as peptides like mastoparan and G protein antagonist 2A (GP-2A), can be produced using solid-phase peptide synthesis techniques [, , , ].

Molecular Structure Analysis

The molecular structure of G protein antagonists is diverse. Suramin and its analogs are large, polyanionic molecules with multiple sulfonic acid groups [, ]. Peptide antagonists like mastoparan and GP-2A are characterized by specific amino acid sequences that confer their ability to interact with G proteins [, , , ]. Detailed structural information about some G protein antagonists, such as NF449 (4,4',4'',4'''-[carbonyl-bis[imino-5,1,3-benzenetriyl bis-(carbonylimino)]]tetrakis-(benzene-1,3-disulfonate)) and NF503 (4, 4'-[carbonylbis[imino-3,1-phenylene-(2, 5-benzimidazolylene)carbonylimino]]bis-benzenesulfonate), is available in the literature [, ].

Mechanism of Action
  • Suramin and its analogs: These antagonists primarily inhibit GDP release from the Gα subunit, preventing nucleotide exchange and subsequent G protein activation [, ]. Suramin analogs can show selectivity for specific G protein subtypes. For instance, NF503 and NF449 preferentially target Gsα, while NF023 shows selectivity for Giα and Goα [, ].
  • Mastoparan: This peptide directly activates G proteins, mimicking the action of a GPCR [, ].
  • GP-2A: This peptide derived from phospholipase C-β3 selectively inhibits the Gq subfamily [, ].
  • Pertussis toxin: This bacterial toxin catalyzes the ADP ribosylation of Giα, preventing its interaction with receptors [, , ].
Applications
  • Dissection of G protein-mediated signaling: Researchers can use specific G protein antagonists to pinpoint the roles of distinct G protein subtypes in various cellular processes. This approach has been used to study the role of Gαs in β-adrenergic receptor signaling [], Gαq in cholecystokinin-stimulated pancreatic enzyme secretion [], Gαi in ethanol-induced neural crest apoptosis [], and Gαi/Gαo in oligodendrocyte precursor cell migration and differentiation [].
  • Elucidating the role of G proteins in disease: G protein antagonists can help unveil the contribution of G protein dysregulation to disease pathogenesis. For instance, they have been used to explore the role of altered G protein expression in deoxycorticosterone hypertension [] and to examine the involvement of G proteins in neuropathic pain processing [].
  • Investigating the interaction between G proteins and other signaling molecules: G protein antagonists can help researchers understand the interplay between G protein signaling and other cellular pathways. For example, studies have utilized antagonists to examine the relationship between G protein activation and protein kinase C activity in neurosteroid modulation of GABAA receptors [].
  • Development of novel therapeutics: The understanding of G protein function facilitated by antagonists can contribute to the development of novel drugs targeting G protein-mediated signaling pathways in various diseases [, ].

Guanosine 5'-[γ-thio]triphosphate (GTPγS)

    Compound Description: Guanosine 5'-[γ-thio]triphosphate (GTPγS) is a non-hydrolyzable analog of guanosine triphosphate (GTP) that acts as a potent activator of G proteins. [, , , , ] It exerts its effects by irreversibly binding to G proteins, locking them in an active state, which leads to prolonged stimulation of downstream signaling pathways. [] GTPγS is widely used in research to investigate the role of G proteins in various cellular processes.

    Relevance: GTPγS serves as a valuable tool to study the effects of G protein activation, providing insights into the functional consequences of inhibiting G protein activity using G protein antagonists. [, ] By comparing the cellular responses elicited by GTPγS and G Protein Antagonist, researchers can elucidate the specific pathways and mechanisms modulated by G protein inhibition. []

Guanosine 5'-O-(2-thiodiphosphate) (GDPβS)

    Compound Description: Guanosine 5'-O-(2-thiodiphosphate) (GDPβS) is a GDP analog that acts as a G protein antagonist. [, ] It competes with GTP for binding to G proteins, inhibiting their activation and subsequent downstream signaling.

Pertussis Toxin (PTX)

    Compound Description: Pertussis toxin (PTX) is a protein produced by the bacterium Bordetella pertussis, known for its ability to specifically inhibit the Gi/o family of G proteins. [, , , , , , ] PTX exerts its inhibitory effects by catalyzing the ADP-ribosylation of the α subunit of Gi/o proteins, preventing their interaction with G protein-coupled receptors (GPCRs). [, ] This inhibition leads to the disruption of downstream signaling pathways associated with Gi/o proteins, such as the inhibition of adenylyl cyclase and the modulation of ion channels.

    Relevance: Pertussis toxin is a valuable tool to investigate the involvement of Gi/o proteins in signal transduction pathways targeted by G Protein Antagonist. [, ] By selectively inhibiting Gi/o proteins, researchers can discern whether the effects of G Protein Antagonist are mediated through these specific G protein subtypes or through alternative G protein families. []

Mastoparan

    Compound Description: Mastoparan is a peptide toxin derived from wasp venom known to activate G proteins, particularly members of the Gq/11 and Gi/o families. [, , ] It acts by directly interacting with G proteins, mimicking the effects of activated GPCRs, leading to the dissociation of the Gα subunit from the Gβγ dimer and subsequent activation of downstream effectors.

    Relevance: Mastoparan serves as a valuable tool to investigate G protein-mediated signaling pathways, aiding in understanding the mechanisms of action of G Protein Antagonist. [] For instance, mastoparan has been used alongside G Protein Antagonist to investigate the role of G proteins in plant responses to chitosan, an elicitor molecule. [] By comparing the effects of mastoparan (activation) and G Protein Antagonist (inhibition), researchers can delineate the specific functions of G proteins in various cellular processes. []

Suramin

    Compound Description: Suramin is a polysulfonated naphthylurea derivative that acts as a non-selective antagonist of various G proteins. [, , , , , ] It inhibits the activation of G proteins by preventing the exchange of GDP for GTP, a crucial step in their activation cycle. [] Suramin has also been shown to interfere with the interaction between G proteins and their downstream effectors. []

    Relevance: Suramin, as a non-selective G protein antagonist, provides a broader inhibitory effect compared to more selective antagonists like G Protein Antagonist. [, , ] This distinction is crucial in dissecting the involvement of different G protein subtypes in signaling pathways. [] For example, suramin has been shown to inhibit Gs-mediated responses, while certain G Protein Antagonist compounds like NF023 show selectivity for Gi/Go, highlighting their potential for targeted therapies. []

NF023

    Compound Description: NF023 is a suramin analog with selectivity for Giα-1 and Goα G protein subtypes. [] It inhibits GDP release from these G proteins, effectively blocking their activation. [] Notably, NF023 exhibits greater selectivity compared to suramin, showing minimal effects on Gsα at concentrations that effectively inhibit Gi/Go. []

    Relevance: NF023 serves as a valuable tool to dissect the role of specific G protein subtypes in cellular responses, providing a more targeted approach compared to non-selective antagonists like G Protein Antagonist or suramin. [] Its selectivity for Gi/Go allows researchers to delineate the specific contributions of these G protein subtypes to the overall effects observed with G Protein Antagonist. []

U73122

    Compound Description: U73122 is a commonly used inhibitor of phospholipase C (PLC), an enzyme involved in the hydrolysis of phosphatidylinositol 4,4,5-trisphosphate (PIP2) to generate the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). [, , , , , , ] By inhibiting PLC, U73122 effectively blocks the downstream signaling events triggered by the activation of Gq/11-coupled receptors.

    Relevance: While not a direct G protein antagonist, U73122 is a valuable tool to investigate the involvement of PLC-dependent pathways in the effects observed with G Protein Antagonist. [, , ] In several studies, U73122 has been used in conjunction with G Protein Antagonist to investigate the role of G proteins in various cellular processes, such as pollen germination and tube growth [, ] and smooth muscle contraction. [] These studies suggest that G protein-mediated signaling events can influence PLC activity, highlighting the interplay between these two signaling components.

Gallein

    Compound Description: Gallein is a commercially available G-protein antagonist that has been recently identified as a dual-specificity inhibitor of polyphosphate kinase (PPK) enzymes in Pseudomonas aeruginosa. [] PPKs are responsible for the synthesis of polyphosphate (polyP), a molecule involved in bacterial stress responses, biofilm formation, and virulence. [] Gallein's dual-specificity inhibition of PPK1 and PPK2 makes it a promising candidate for the development of novel antibacterial agents. []

    Relevance: Gallein's identification as a PPK inhibitor highlights the diverse pharmacological activities of G-protein antagonists like G Protein Antagonist. While traditionally known for their effects on G-protein signaling, these compounds may possess additional targets and mechanisms of action that contribute to their therapeutic potential. [] This discovery encourages further exploration of G Protein Antagonist and related compounds for their potential activity against PPKs and other bacterial targets.

Cholera Toxin

    Compound Description: Cholera toxin is a protein produced by the bacterium Vibrio cholerae. [, ] It acts as a potent activator of Gs proteins by catalyzing the ADP-ribosylation of the α subunit, leading to constitutive activation of adenylyl cyclase and increased intracellular cyclic AMP (cAMP) levels.

    Relevance: Cholera toxin serves as a valuable tool to investigate the effects of Gs protein activation, providing insights into the functional consequences of G protein modulation. [, ] By comparing the cellular responses elicited by cholera toxin (Gs activation) and G Protein Antagonist (general G protein inhibition), researchers can elucidate the involvement of Gs and other G protein subtypes in specific signaling pathways.

Properties

CAS Number

143675-79-0

Product Name

G Protein Antagonist

IUPAC Name

(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide

Molecular Formula

C57H64N12O9S

Molecular Weight

1093.27

InChI

InChI=1S/C57H64N12O9S/c1-79-24-23-42(51(59)72)64-55(76)46(26-33-29-60-39-16-8-5-13-36(33)39)69-57(78)48(28-35-31-62-41-18-10-7-15-38(35)41)68-54(75)45(25-32-11-3-2-4-12-32)66-56(77)47(27-34-30-61-40-17-9-6-14-37(34)40)67-53(74)44(19-21-49(58)70)65-52(73)43-20-22-50(71)63-43/h2-18,29-31,42-48,60-62H,19-28H2,1H3,(H2,58,70)(H2,59,72)(H,63,71)(H,64,76)(H,65,73)(H,66,77)(H,67,74)(H,68,75)(H,69,78)/t42-,43-,44-,45-,46+,47+,48+/m0/s1

InChI Key

WSYRBHQWMXTCHQ-SFIKJRKMSA-N

SMILES

CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C8CCC(=O)N8

Solubility

Soluble in DMSO

Synonyms

GPAnt-2

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]8CCC(=O)N8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.